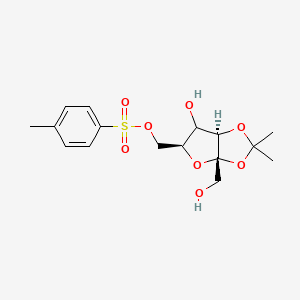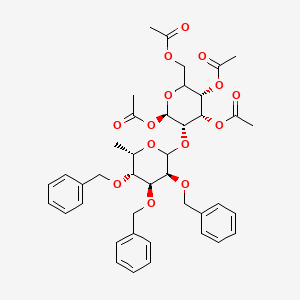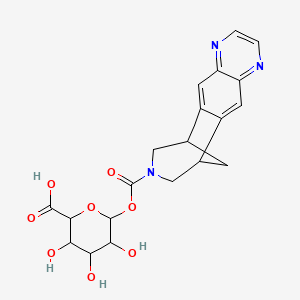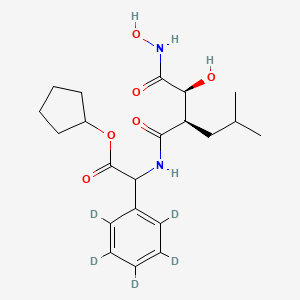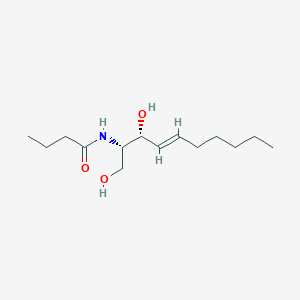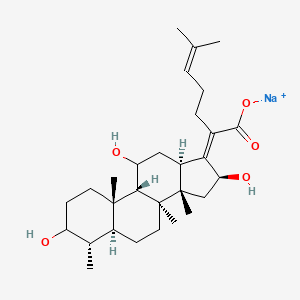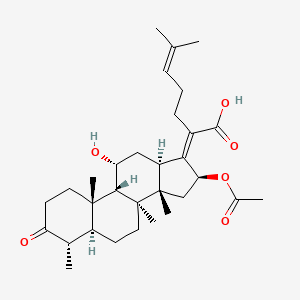
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound that has been extensively applied in the biomedical sector . It is used as an inhibitor of O-linked glycosylation in a variety of cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the N-acetyl derivative was obtained by the treatment of the compound with acetic anhydride in methanol with Et3N .Molecular Structure Analysis
The molecular formula of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is C13H19NO5, and it has a molecular weight of 269.29 .Chemical Reactions Analysis
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is used as an inhibitor of O-linked glycosylation in a variety of cell lines. It has also been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .Physical And Chemical Properties Analysis
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a white solid that is soluble in methanol . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Biochemistry
Application Summary
In biochemistry, Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is utilized as a substrate for proteomics research due to its role in post-translational modifications like glycosylation .
Experimental Methods
The compound is soluble in methanol and typically stored at -20°C for stability. It’s used in assays to study the glycosylation process by acting as a substrate in enzymatic reactions .
Results
The use of this compound in biochemistry has enabled the detailed study of glycosylation pathways, which are crucial for protein functionality.
Immunology
Application Summary
In immunology, this compound has been used to study its effects on HIV replication and viral outgrowth efficacy in vitro .
Experimental Methods
The compound was used to inhibit O-glycosylation in cell lines, affecting the infectivity and replication rates of HIV. The methodology involved pretreatment of target cells and initiating infection with virus grown in the presence of the compound .
Results
The treatment increased the percentage of HIV-infected cells significantly, suggesting that altered O-glycosylation can impact HIV replication .
Pharmacology
Application Summary
Pharmacologically, Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside serves as an O-glycosylation inhibitor, which has implications for drug development and understanding disease mechanisms .
Experimental Methods
It’s used to alter the glycosylation of proteins during drug testing, which can affect the pharmacokinetics and pharmacodynamics of therapeutic agents .
Results
The compound’s inhibition of glycosylation can lead to changes in drug efficacy and metabolism, providing insights into the development of new medications.
Molecular Biology
Application Summary
In molecular biology, the compound is instrumental in studying the structure and function of glycoproteins .
Experimental Methods
Molecular biologists use it to inhibit glycosylation, allowing them to observe changes in glycoprotein behavior and interactions .
Results
Research has shown that glycosylation plays a critical role in protein folding and function, and manipulating this process with Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has provided valuable data.
Organic Chemistry
Application Summary
Organic chemists employ Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside in synthetic pathways to create complex molecules .
Experimental Methods
The compound is used as a building block in the synthesis of various organic molecules, particularly in the construction of glycosidic bonds .
Results
Its use has led to the synthesis of numerous novel compounds, expanding the repertoire of organic chemistry.
Analytical Chemistry
Application Summary
Analytical chemists use Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside to develop assays for detecting glycosylation levels in proteins .
Experimental Methods
The compound is used as a standard in chromatography and mass spectrometry to quantify glycosylation in protein samples .
Results
This has allowed for the precise measurement of glycosylation, which is essential for understanding protein function and disease pathology.
Each application demonstrates the versatility of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside in scientific research, contributing significantly to our understanding of glycosylation and its role in various biological processes.
Cell Biology
Application Summary
Cell biologists utilize this compound to investigate the role of glycosylation in cell signaling and communication.
Experimental Methods
The compound is used to treat cell cultures to observe the effects of inhibited glycosylation on cell signaling pathways. Fluorescent markers and microscopy are often employed to visualize changes .
Results
Studies have shown that altered glycosylation can significantly affect cell signaling, leading to changes in cell behavior and communication.
Glycobiology
Application Summary
Glycobiologists use Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside to study the structure and function of glycoconjugates.
Experimental Methods
The compound serves as a specific inhibitor of O-glycosylation, allowing researchers to dissect the role of this modification in glycoconjugate function .
Results
The inhibition of O-glycosylation has provided insights into the structural requirements for glycoconjugate activity and their biological roles.
Chemical Engineering
Application Summary
In chemical engineering, this compound is used in the development of bioreactors for the production of glycoproteins.
Experimental Methods
Engineers incorporate the compound into bioreactor media to control the glycosylation of proteins during production, affecting their properties and yields .
Results
Manipulating glycosylation has allowed for the optimization of glycoprotein production, improving yield and functionality of biologically produced substances.
Neurobiology
Application Summary
Neurobiologists explore the effects of glycosylation on neural development and neurodegenerative diseases using this compound.
Experimental Methods
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is applied to neuronal cultures to study its impact on neural growth and pathology .
Results
Findings suggest that glycosylation plays a significant role in neural development and that disruptions can contribute to the progression of neurodegenerative diseases.
Dermatology
Application Summary
Dermatologists are interested in the compound’s potential effects on skin cell glycosylation and its implications for skin diseases.
Experimental Methods
Skin cell cultures are treated with the compound to study changes in glycosylation patterns and their effects on cell adhesion and migration .
Results
Altered glycosylation has been linked to changes in skin cell behavior, which may have implications for the treatment of various skin conditions.
Oncology
Application Summary
Oncologists use Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside to study cancer cell glycosylation and its role in tumor growth and metastasis.
Experimental Methods
Cancer cells are treated with the compound to observe the effects on cell surface glycosylation and its influence on tumor cell interactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAXQWRKKWROR-LBELIVKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

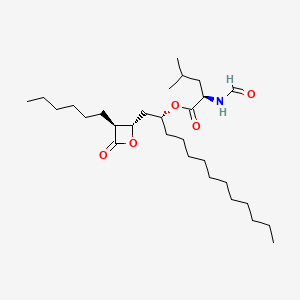
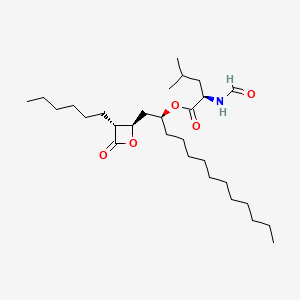
![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)
